molecular formula C5H5F6N B571470 2,2-Bis(trifluoromethyl)cyclopropan-1-amine CAS No. 1251923-49-5

2,2-Bis(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B571470
CAS No.: 1251923-49-5
M. Wt: 193.092
InChI Key: PEDXOWDTDDLCQV-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H5F6N . It has a molecular weight of 193.09 .


Synthesis Analysis

A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: C1C(C1(C(F)(F)F)C(F)(F)F)N .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 193.09 . Its molecular formula is C5H5F6N . The compound’s InChI is InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 .

Scientific Research Applications

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential uses in a variety of scientific applications. It has been used to study the effects of chiral molecules on biological systems, as well as its potential use in the synthesis of pharmaceuticals and materials. This compound has also been used to study the effects of trifluoromethylation on the reactivity of molecules.

Mechanism of Action

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes. This compound has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments include its high yield synthesis, its non-aromatic and non-steroidal structure, and its ability to form hydrogen bonds with amino acid residues. However, there are some limitations to using this compound in laboratory experiments. This compound is not soluble in water, which limits its use in aqueous solutions. Additionally, its high reactivity can lead to unwanted side reactions, which can reduce the yield of the desired product.

Future Directions

For 2,2-Bis(trifluoromethyl)cyclopropan-1-amine research include its use as a drug target for the treatment of various diseases. Additionally, further research could be done to investigate the effects of this compound on the activity of other enzymes and receptors. This compound could also be used in the synthesis of other compounds with potential pharmaceutical applications. Finally, further research could be done to investigate the effects of this compound on the structure and reactivity of other molecules.

Synthesis Methods

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is synthesized through the reaction of trifluoromethylcyclopropene and ammonia in the presence of an acid catalyst. The reaction occurs at room temperature and has a high yield of 93%. This makes it an attractive option for use in laboratory experiments.

Properties

IUPAC Name

2,2-bis(trifluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXOWDTDDLCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263541
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-49-5
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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